

Technical Guide: Spectroscopic Characterization of 1,2-Benzenediol, 3-phenoxy-

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Compound of Interest

Compound Name: 1,2-Benzenediol, 3-phenoxy-

CAS No.: 52995-00-3

Cat. No.: B13802922

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Compound Identity & Significance

1,2-Benzenediol, 3-phenoxy- is an aromatic ether characterized by a catechol (1,2-dihydroxybenzene) moiety substituted at the 3-position with a phenoxy group. It is primarily identified as a key intermediate in the bacterial catabolism of diphenyl ether and its halogenated derivatives (e.g., fluorodifen).

Property	Detail
IUPAC Name	3-Phenoxybenzene-1,2-diol
Common Synonyms	3-Phenoxycatechol; 2,3-Dihydroxydiphenyl ether
CAS Registry Number	52995-00-3
Molecular Formula	C ₁₂ H ₁₀ O ₃
Molecular Weight	202.21 g/mol
Key Application	Metabolic biomarker for diphenyl ether degradation; Intermediate in herbicide detoxification

Spectroscopic Data Analysis[1][2]

A. Mass Spectrometry (EI-MS)

Mass spectrometry is the primary method for identifying 3-phenoxycatechol in complex biological matrices. The electron ionization (EI) spectrum is distinct due to the stability of the diphenyl ether linkage and the catechol functionality.

- Molecular Ion (M⁺):m/z 202 (Base peak or high intensity).
- Fragmentation Pattern:
 - m/z 202 (M⁺): The parent ion is stable due to aromatic conjugation.
 - m/z 109 [M - C₆H₅O]⁺: Loss of the phenoxy group. This is a characteristic cleavage of the ether bridge.
 - m/z 144 [M - 58]⁺: Loss of C₂H₂O₂ (glyoxal-like fragment) from the catechol ring is possible but less common than ether cleavage.
 - m/z 77 [C₆H₅]⁺: Phenyl cation, indicative of the unsubstituted phenoxy ring.
 - m/z 51 [C₄H₃]⁺: Fragmentation of the phenyl ring.

Differentiation Note: The isomer 4-phenoxycatechol (CAS 21480-14-0) also shows M^+ 202 but may exhibit different relative intensities in the m/z 109/110 region due to the para-substitution stability.

B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural confirmation, distinguishing the 1,2,3-substitution pattern of the catechol ring from the 1,2,4-pattern of its isomers.

^1H NMR (Proton) - 400 MHz, CDCl_3 / CD_3OD

The spectrum displays two distinct aromatic systems: the trisubstituted catechol ring (Ring A) and the monosubstituted phenoxy ring (Ring B).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
6.50 – 6.65	Doublet of Doublets (dd)	1H	Ring A, H-4	Ortho to OH, Meta to Ether
6.65 – 6.75	Doublet of Doublets (dd)	1H	Ring A, H-6	Ortho to Ether, Meta to OH
6.75 – 6.85	Triplet (t)	1H	Ring A, H-5	Meta to both OH and Ether
6.90 – 7.05	Multiplet (m)	2H	Ring B, H-2', H-6'	Ortho protons of phenoxy group
7.05 – 7.15	Multiplet (m)	1H	Ring B, H-4'	Para proton of phenoxy group
7.25 – 7.40	Multiplet (m)	2H	Ring B, H-3', H-5'	Meta protons of phenoxy group
~5.0 - 9.0	Broad Singlet (br s)	2H	-OH	Hydroxyl protons (Solvent dependent)

- Key Diagnostic: The "triplet" (or dd appearing as t) for H-5 on Ring A is characteristic of the 1,2,3-substitution pattern. A 1,2,4-substituted isomer would show a singlet (d, $J \sim 2\text{Hz}$) for the isolated proton.

^{13}C NMR (Carbon) - 100 MHz

- Catechol Carbons (C-OH): $\sim 140\text{--}146$ ppm (Deshielded by oxygen).
- Ether Carbon (C-O-C): ~ 148 ppm (Ring A, C-3) and ~ 157 ppm (Ring B, C-1').
- Aromatic CH: $115\text{--}130$ ppm (Typical aromatic region).

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the hydroxyl and ether functionalities.

- $3300\text{--}3500\text{ cm}^{-1}$ (Broad): O-H stretching (Intermolecular H-bonding typical of catechols).
- $3050\text{--}3070\text{ cm}^{-1}$ (Weak): Aromatic C-H stretching.
- $1590, 1490\text{ cm}^{-1}$ (Medium-Strong): Aromatic C=C ring breathing modes.
- $1200\text{--}1275\text{ cm}^{-1}$ (Strong): C-O-C asymmetric stretching (Aryl ether).
- $1100\text{--}1150\text{ cm}^{-1}$: C-O stretching (Phenolic C-OH).

Experimental Protocols

Protocol A: Isolation from Bacterial Culture

This compound is rarely sold commercially and is typically isolated from biological degradation assays.

- Cultivation: Inoculate *Sphingomonas* sp. strain SS3 in mineral salts medium with diphenyl ether (1 mM) as the sole carbon source. Incubate at 30°C .
- Accumulation: To accumulate the catechol, inhibit the ring-cleavage enzyme (catechol 2,3-dioxygenase) by adding 3-chlorocatechol (suicide inhibitor) or by using a mutant strain defective in the *bphC* gene.

- Extraction:
 - Acidify supernatant to pH 2.0 with HCl.
 - Extract 3x with equal volumes of Ethyl Acetate.
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purification: Semi-preparative HPLC (C18 column, Methanol/Water gradient + 0.1% Formic Acid).

Protocol B: GC-MS Derivatization (TMS Method)

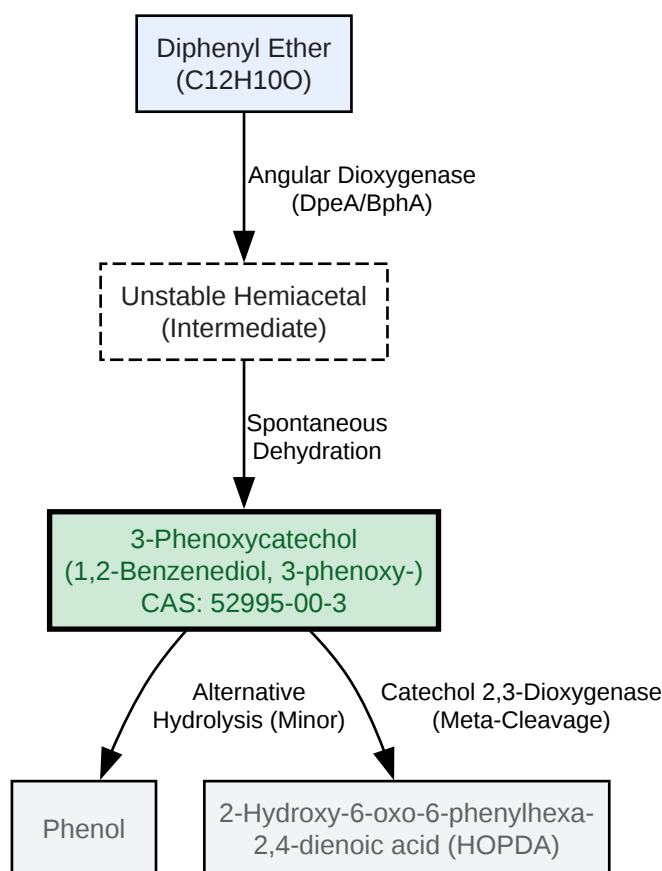
Catechols degrade on standard GC columns; derivatization is mandatory.

- Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
- Procedure: Dissolve 1 mg dry sample in 100 μ L Pyridine. Add 100 μ L BSTFA. Heat at 60°C for 30 mins.
- Analysis: Inject 1 μ L into GC-MS.
- Result: Look for the Bis-TMS derivative (MW = 202 + 144 = 346).
 - M⁺: m/z 346.
 - Fragment: m/z 73 (TMS group).

Metabolic Context & Visualization[3]

The formation of 3-phenoxy catechol is the rate-limiting step in the biodegradation of diphenyl ethers. It is formed via angular dioxygenation, a rare mechanism where oxygen attacks the bridgehead carbon.

Pathway Diagram (DOT Visualization)



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Caption: Figure 1. Metabolic pathway showing the formation of 3-phenoxycatechol via angular dioxygenation of diphenyl ether. The compound subsequently undergoes meta-cleavage.[1][2]

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